APDye 568 TFP Ester
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H30F4N2O11S2 |
|---|---|
Molecular Weight |
842.8 g/mol |
IUPAC Name |
[13-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C39H30F4N2O11S2/c1-38(2)13-18(15-57(49,50)51)21-8-24-30(11-28(21)44-38)55-31-12-29-22(19(16-58(52,53)54)14-39(3,4)45-29)9-25(31)32(24)20-6-5-17(7-23(20)36(46)47)37(48)56-35-33(42)26(40)10-27(41)34(35)43/h5-14,44H,15-16H2,1-4H3,(H,46,47)(H,49,50,51)(H,52,53,54) |
InChI Key |
MYAPWPXZDQBHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)OC7=C(C(=CC(=C7F)F)F)F)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Nature and Reactivity
The key functional group in APDye 568 TFP Ester is the tetrafluorophenyl ester, an activated ester that reacts selectively and efficiently with primary amines to form stable amide bonds. This chemistry is analogous to the more commonly used succinimidyl ester (N-hydroxysuccinimide ester), but with significant advantages:
- Improved resistance to hydrolysis: TFP esters are more stable in aqueous and basic conditions, allowing longer reaction times and better reproducibility in labeling reactions.
- Higher conjugation efficiency: Due to reduced spontaneous hydrolysis, TFP esters yield higher labeling efficiency compared to NHS esters.
Comparative Stability and Efficiency
| Feature | This compound | APDye 568 NHS Ester |
|---|---|---|
| Reactive group | Tetrafluorophenyl ester | N-hydroxysuccinimide ester |
| Hydrolysis resistance | High (stable for hours at basic pH) | Lower (prone to faster hydrolysis) |
| Labeling efficiency | Higher due to stability | Lower due to hydrolysis losses |
| Conjugation reproducibility | Better | Less consistent |
| Typical molecular weight | 791.80 (protonated) | 791.80 (protonated) |
| Purity | ≥95% | ≥95% |
This table illustrates the superior stability and labeling efficiency of the TFP ester compared to the NHS ester, making this compound the preferred choice for sensitive and high-efficiency conjugations.
Applications and Reaction Conditions
- This compound is typically reacted with biomolecules containing primary amines such as lysine residues on proteins or amine-modified oligonucleotides.
- The conjugation is performed in buffered aqueous solutions at slightly basic pH (usually pH 8.3 to 8.5) to promote nucleophilic attack by amines.
- Reaction times vary but can extend over several hours due to the ester’s stability.
- The dye can be used at high molar ratios without significant self-quenching, enabling brighter conjugates and more sensitive detection in fluorescence assays.
Summary of Key Data
| Property | Value |
|---|---|
| Absorption Maximum (nm) | 578 |
| Emission Maximum (nm) | 602 |
| Extinction Coefficient (M^-1 cm^-1) | 88,000 |
| Molecular Weight (protonated) | 791.80 g/mol |
| Purity | ≥95% |
| Solubility | Water, DMSO, DMF |
| Storage | -20°C |
These parameters confirm the dye’s suitability for sensitive fluorescence labeling applications with high photostability and brightness.
Chemical Reactions Analysis
APDye 568 TFP Ester primarily undergoes substitution reactions where the TFP ester group reacts with primary amines. The major product of this reaction is a stable amide bond formed between the dye and the biomolecule. This reaction is typically carried out at a basic pH to enhance the reactivity of the amine group and improve the efficiency of the labeling process .
Scientific Research Applications
Chemical Properties and Advantages
APDye 568 TFP Ester is structurally similar to Alexa Fluor 568 and features several advantageous properties:
- Amine-Reactivity : It reacts with primary amines found in proteins and oligonucleotides, forming stable amide bonds.
- Hydrolytic Stability : Compared to NHS esters, TFP esters exhibit improved resistance to spontaneous hydrolysis, allowing for more efficient labeling under basic pH conditions .
- Photostability : The dye maintains strong fluorescence over time, which is crucial for imaging applications .
- High Brightness : APDye 568 emits intense red fluorescence, making it suitable for various imaging techniques including microscopy and flow cytometry .
Scientific Research Applications
This compound finds applications across multiple areas of biological research:
Protein and Antibody Labeling
- Fluorescent Assays : The dye is extensively used to tag proteins and antibodies for detection in assays. Its high brightness ensures that even low-abundance targets can be visualized effectively.
- Bioconjugation : APDye 568 facilitates the conjugation of biomolecules, enhancing the study of protein interactions and localization within cells .
Microscopy
- Cellular Imaging : The dye's photostability allows for prolonged imaging sessions without significant loss of signal. It is compatible with most fluorescence microscopes and can be used to label various cellular compartments .
- Multi-Spectral Imaging : Researchers have successfully employed APDye 568 in combination with other fluorescent markers to create detailed multi-spectral images of cellular structures .
Flow Cytometry
- APDye 568 is utilized in flow cytometry for quantifying cells based on fluorescence intensity. Its robust signal supports accurate cell counting and analysis of cellular characteristics .
Case Study 1: Labeling Tumor Necrosis Factor
A study utilized dual-color fluorescence cross-correlation spectroscopy (FCCS) to investigate the binding kinetics of tumor necrosis factor (TNFα) conjugated with APDye 568. This approach allowed researchers to quantitatively analyze protein interactions in live cells, demonstrating the dye's effectiveness in complex biological systems .
Case Study 2: Sub-Cellular Localization
In another study, researchers employed this compound to label distinct sub-cellular compartments in HeLa cells. The results revealed intricate staining patterns that highlighted the dye's ability to differentiate between lipid-rich vesicles and other organelles, providing insights into cellular organization .
Comparison with Other Dyes
| Property | This compound | NHS Ester | Other Dyes (e.g., Alexa Fluor) |
|---|---|---|---|
| Amine-Reactivity | High | Moderate | High |
| Hydrolytic Stability | Excellent | Moderate | Varies |
| Photostability | High | Moderate | High |
| Brightness | High | Moderate | High |
Mechanism of Action
The mechanism of action of APDye 568 TFP Ester involves the formation of a stable amide bond between the TFP ester group and the primary amines of biomolecules. This reaction is facilitated by the high reactivity of the TFP ester, which is more resistant to hydrolysis compared to other activated esters such as succinimidyl esters. This stability allows for more efficient and reproducible labeling of biomolecules .
Comparison with Similar Compounds
Structural and Spectral Analogs
APDye 568 TFP Ester is spectrally identical to Alexa Fluor® 568 and CF™ 568 , sharing the same chromophore backbone. However, its TFP ester group distinguishes it in terms of conjugation efficiency and stability:
| Property | This compound | Alexa Fluor® 568 (NHS Ester) | CF™ 568 (NHS Ester) |
|---|---|---|---|
| Abs/Em Maxima (nm) | 578/602 | 578/602 | 578/602 |
| Extinction Coefficient | 88,000 cm⁻¹M⁻¹ | 88,000 cm⁻¹M⁻¹ | 88,000 cm⁻¹M⁻¹ |
| Reactive Group | TFP ester | NHS ester | NHS ester |
| Hydrolysis Stability | High (hours at pH 8) | Moderate (minutes at pH 8) | Moderate |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | Water, DMSO, DMF |
Key Findings :
- Stability Advantage : TFP esters resist hydrolysis 3–5× longer than NHS esters during conjugation, reducing reagent waste and improving reproducibility .
- Application Flexibility : this compound achieves brighter conjugates in high-pH or prolonged reaction conditions, whereas NHS esters degrade faster .
Comparison with Other TFP-Activated Dyes
AZDye 680 TFP Ester and APDye Fluor 647 TFP Ester exemplify TFP-activated dyes with distinct spectral ranges:
| Property | This compound | AZDye 680 TFP Ester | APDye Fluor 647 TFP Ester |
|---|---|---|---|
| Abs/Em Maxima (nm) | 578/602 | 678/701 | 650/670 |
| Extinction Coefficient | 88,000 cm⁻¹M⁻¹ | 185,000 cm⁻¹M⁻¹ | 250,000 cm⁻¹M⁻¹ |
| Primary Applications | Visible imaging | Near-infrared imaging | Far-red imaging |
| Self-Quenching | Low | Low | Low |
Key Findings :
- Wavelength-Specific Use : APDye 568 is optimal for orange fluorescence detection, while AZDye 680 and APDye 647 excel in low-autofluorescence imaging (e.g., tissue or whole-animal studies) .
- Common Advantages : All TFP esters demonstrate enhanced stability over NHS analogs, but their quantum yields and solubility vary with sulfonation levels .
Comparison with NHS Ester Counterparts
APDye 568 NHS Ester and BP Fluor 568 NHS Ester are direct NHS-based analogs of this compound:
| Property | This compound | APDye 568 NHS Ester | BP Fluor 568 NHS Ester |
|---|---|---|---|
| Reactive Group | TFP ester | NHS ester | NHS ester |
| Hydrolysis Half-Life | ~4 hours (pH 8.5) | ~1 hour (pH 8.5) | ~1 hour (pH 8.5) |
| Labeling Efficiency | >90% | 70–80% | 70–80% |
| Cost | Higher | Lower | Lower |
Key Findings :
- Efficiency : TFP esters achieve near-quantitative labeling due to prolonged reactivity, whereas NHS esters require precise timing .
- Cost-Benefit Trade-off : NHS esters are cheaper but less reliable for large-scale or sensitive applications .
Stability in Specialized Reactions
A 2020 study compared TFP and NHS esters in radiofluorination reactions:
Q & A
Basic Research Questions
Q. How should I design a conjugation protocol for labeling proteins with APDye 568 TFP Ester?
- Methodological Answer :
- Buffer Selection : Use alkaline buffers (pH 8.5–9.0) such as 0.1 M sodium borate or phosphate buffer to maximize reactivity with primary amines (e.g., lysine residues). Avoid amine-containing buffers (e.g., Tris) to prevent competition .
- Molar Ratio Optimization : Start with a 5:1 to 20:1 molar excess of dye-to-protein. Excess dye can be removed post-reaction via dialysis or size-exclusion chromatography (SEC) .
- Incubation Conditions : React for 1–2 hours at 4°C or room temperature. TFP esters are hydrolytically stable, allowing longer reaction times without significant loss of activity compared to NHS esters .
- Validation : Confirm labeling efficiency using fluorescence spectroscopy (ex/em: 578/602 nm) and SDS-PAGE with in-gel fluorescence imaging .
Q. What factors influence labeling efficiency when using this compound?
- Critical Variables :
- Amine Accessibility : Ensure target proteins have exposed lysine residues or primary amines. Denaturing proteins (e.g., with 8 M urea) may improve accessibility .
- pH Sensitivity : Maintain pH >8.5 to enhance nucleophilic attack by amines. Below pH 8.0, reactivity drops sharply .
- Hydrolysis Control : Although TFP esters resist hydrolysis better than NHS esters, prepare fresh dye solutions in anhydrous DMSO or DMF to minimize degradation .
Q. How do I select buffers compatible with this compound?
- Recommendations :
- Ideal Buffers : Sodium borate (pH 9.0), HEPES (pH 8.5), or carbonate-bicarbonate (pH 9.0). Avoid Tris, glycine, or ammonium-based buffers .
- Organic Solvents : For hydrophobic proteins, dissolve the dye in DMSO or DMF (<10% final concentration) to improve solubility .
Advanced Research Questions
Q. How can I resolve discrepancies in fluorescence intensity after labeling with this compound?
- Troubleshooting Steps :
- Purification Artifacts : Aggregation during dialysis or SEC can quench fluorescence. Use detergents (e.g., 0.1% Tween-20) or stabilize with BSA (0.1–1%) .
- Hydrolysis Check : Monitor dye integrity via HPLC or absorbance at 578 nm. Hydrolyzed dye (carboxylic acid form) will not react with amines .
- Environmental Quenching : Test for interfering substances (e.g., heavy metals, reactive oxygen species) in the sample matrix using fluorescence lifetime measurements .
Q. What strategies optimize molar labeling ratios to minimize protein aggregation?
- Empirical Optimization :
- Titration Approach : Test dye-to-protein ratios from 1:1 to 50:1. Use dynamic light scattering (DLS) to monitor aggregation .
- Site-Specific Labeling : Introduce a single reactive amine via genetic engineering (e.g., N-terminal tagging) to reduce heterogeneity .
Q. How does this compound compare to other amine-reactive dyes (e.g., NHS esters) in complex biological systems?
- Comparative Advantages :
- Hydrolysis Resistance : TFP esters retain >80% activity after 4 hours at pH 8.5, whereas NHS esters hydrolyze within 1 hour .
- Brightness and Stability : APDye 568 has a high extinction coefficient (88,000 M⁻¹cm⁻¹) and photostability, making it suitable for long-term imaging .
- Table 1 : Comparison of this compound vs. NHS Esters
| Property | TFP Ester | NHS Ester |
|---|---|---|
| Hydrolysis Half-life (pH 8.5) | >4 hours | <1 hour |
| Optimal pH Range | 8.5–9.0 | 7.5–8.5 |
| Brightness (Relative) | High | Moderate |
| Source |
Q. How should this compound be used in complex biological samples (e.g., serum, cell lysates)?
- Sample Preparation :
- Pre-Clearance : Remove endogenous amines via dialysis or desalting columns before labeling .
- Blocking Agents : Add 1–5 mM glycine post-labeling to quench unreacted dye .
- Matrix Effects : Validate labeling in spiked samples using recovery assays (e.g., 90–110% fluorescence recovery indicates minimal interference) .
Tables for Methodological Reference
Table 2 : Recommended Conjugation Protocol Parameters
| Parameter | Recommendation | Source |
|---|---|---|
| Buffer pH | 8.5–9.0 | |
| Molar Ratio (Dye:Protein) | 5:1–20:1 | |
| Incubation Time | 1–2 hours | |
| Purification Method | Dialysis or SEC | |
| Validation Technique | Fluorescence Spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
